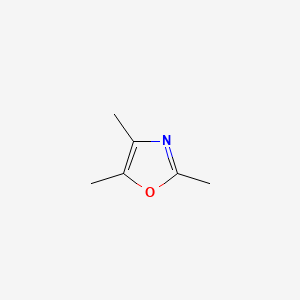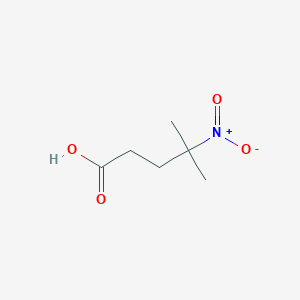
2-Sulfanylacetohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Sulfanylacetohydrazide derivatives and related compounds often involves the reaction of sulfonyl hydrazides with various electrophiles or nucleophiles under catalytic conditions. For instance, copper(I) bromide-dimethyl sulfide catalyzed the direct sulfanylation of 4-hydroxycoumarins with arylsulfonylhydrazides, demonstrating the utility of sulfonyl hydrazides in cross-coupling reactions to introduce sulfanyl groups (Paul et al., 2016). Similarly, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines used sulfonyl hydrazides as a thiol surrogate, showcasing an efficient method for C-S bond formation (Organic & biomolecular chemistry, 2015).
Molecular Structure Analysis
The molecular structure of 2-Sulfanylacetohydrazide derivatives is critical in determining their reactivity and potential applications. Structural analyses often involve X-ray diffraction, NMR spectroscopy, and molecular docking studies to understand the spatial arrangement and electronic properties of these compounds. For example, Erkin and Krutikov (2019) described the synthesis and structure of N-(3-Sulfanylmethyl-4H-1,2,4-triazol-4-yl)-2-sulfanylacetamide containing terminal 2-amino-6-methylpyrimidin-4-yl fragments, highlighting the complexity and diversity of structures achievable with sulfanylacetohydrazide chemistry (Erkin & Krutikov, 2019).
Chemical Reactions and Properties
2-Sulfanylacetohydrazide and its derivatives participate in a wide range of chemical reactions, including sulfenylation, cyclization, and condensation reactions, which are fundamental in synthesizing various biologically active and heterocyclic compounds. The ability to undergo such diverse reactions is due to the presence of both the sulfanyl and hydrazide functional groups, which provide multiple sites of reactivity. For example, sulfenylation/cyclization reactions have been developed for the synthesis of sulfanylfurans, demonstrating the versatility of sulfanylacetohydrazide derivatives in heterocycle synthesis (Yang & Yan, 2017).
Wissenschaftliche Forschungsanwendungen
2-Sulfanylacetohydrazide is a chemical compound with the CAS Number: 760-30-5 . It has a molecular weight of 106.15 . This compound is typically stored at -20°C and is shipped with ice packs . It’s important to note that this compound is considered dangerous, with hazard statements H301;H312+H332 .
-
Synthesis and Applications of Sodium Sulfinates : Sodium sulfinates (RSO2Na) have seen substantial progress in their utilization over the last decade . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
-
Applications of 2-Dimensional 1T Metallic MoS2 : A series of methods have been developed to obtain 1T rich or 1T containing MoS2, and the applications of 1T MoS2 have covered a wide range of areas from electrochemical reactions, photoelectrocatalysis, and photodetectors to photothermal agents, energy storage devices, and biosensors .
-
Synthesis and Applications of Sodium Sulfinates : Sodium sulfinates (RSO2Na) have seen substantial progress in their utilization over the last decade . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
-
Applications of 2-Dimensional 1T Metallic MoS2 : A series of methods have been developed to obtain 1T rich or 1T containing MoS2, and the applications of 1T MoS2 have covered a wide range of areas from electrochemical reactions, photoelectrocatalysis, and photodetectors to photothermal agents, energy storage devices, and biosensors .
Safety And Hazards
2-Sulfanylacetohydrazide has been classified as a dangerous substance1. The hazard statements include H301 and H312+H3321. Precautionary statements include P280, P301+P310, and P362+P3641.
Zukünftige Richtungen
The future directions for 2-Sulfanylacetohydrazide are not readily available from the search results. Further research or consultation with a chemical expert may be necessary for this information.
Please note that this information is based on the available search results and may not be fully comprehensive. Always consult with a chemical expert or refer to the appropriate safety data sheets (SDS) for complete information.
Eigenschaften
IUPAC Name |
2-sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2OS/c3-4-2(5)1-6/h6H,1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLERMNIUDRUNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226901 | |
| Record name | Acetic acid,2-mercapto-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylacetohydrazide | |
CAS RN |
760-30-5 | |
| Record name | Mercaptoacetic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid,2-mercapto-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCAPTOACETIC ACID HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FP2VC8AYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)










![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)

